2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Overview
Scientific Research Applications
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Application : This compound is used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines, which are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
- Method : The preparation involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields (44 - 98 %) .
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Mechanochemical Synthesis of Amides and Dipeptides
- Application : A mechanochemical method for amidation of carboxylic acids and urethane-protected α-amino acids has been developed .
- Method : The method involves an in-situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 .
- Results : A variety of carboxylic acids including aromatic acids, aliphatic acids, and N-protected α-amino acids undergo amidation to afford amides in moderate to excellent yields .
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- Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .
- Method : The compound is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .
- Results : The method allows for the efficient purification of peptides .
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Synthesis of Prolinamide Derivatives
- Application : This compound is used in the synthesis of prolinamide derivatives of ®-tetrahydropapaverine as mono-, di- and tripeptide .
- Method : ®-Tetrahydropapaverine-prolinamide hybrid derivatives were tested as organocatalysts in the asymmetric Aldol reaction of aldehydes and ketones within various solvents, temperatures, and molar ratios .
- Results : Catalyst 2 (30 mol %) afforded the best result in the Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde up to 90% ee .
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- Application : 2-Chloro-6-nitrobenzaldehyde is useful as an organic intermediate for the synthesis of benzamidazoles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
- Synthesis of Benzamidazoles
- Application : 2-Chloro-6-nitrobenzaldehyde is useful as an organic intermediate for the synthesis of benzamidazoles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
properties
IUPAC Name |
2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFAHQRUIOIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379408 | |
Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
CAS RN |
82330-54-9 | |
Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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